molecular formula C11H13ClN2O6S B14586913 Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate CAS No. 61154-58-3

Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate

Cat. No.: B14586913
CAS No.: 61154-58-3
M. Wt: 336.75 g/mol
InChI Key: MDHQAVMMEBDDMA-UHFFFAOYSA-N
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Description

Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate typically involves multiple steps, starting with the preparation of the 4-chloro-2-nitrobenzyl chloride. This intermediate is then reacted with sulfamoyl acetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 4-amino-2-nitrophenyl derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid and ethanol.

Scientific Research Applications

Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand the interactions of sulfamoyl-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfamoyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[(4-bromo-2-nitrophenyl)methyl]sulfamoyl}acetate
  • Ethyl {[(4-fluoro-2-nitrophenyl)methyl]sulfamoyl}acetate
  • Ethyl {[(4-methyl-2-nitrophenyl)methyl]sulfamoyl}acetate

Uniqueness

Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate is unique due to the presence of the chloro group, which can influence its reactivity and interactions compared to its analogs with different substituents. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

CAS No.

61154-58-3

Molecular Formula

C11H13ClN2O6S

Molecular Weight

336.75 g/mol

IUPAC Name

ethyl 2-[(4-chloro-2-nitrophenyl)methylsulfamoyl]acetate

InChI

InChI=1S/C11H13ClN2O6S/c1-2-20-11(15)7-21(18,19)13-6-8-3-4-9(12)5-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3

InChI Key

MDHQAVMMEBDDMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)NCC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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